Cas no 1184916-06-0 (2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one)

2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a brominated pteridinone derivative with a functionalized heterocyclic core, offering versatility in synthetic and medicinal chemistry applications. Its structure features reactive sites, including the bromo substituent at the 6-position, which facilitates further functionalization via cross-coupling or nucleophilic substitution reactions. The amino group at the 2-position enhances its utility as a building block for designing biologically active compounds, while the isopropyl and methyl groups contribute to steric and electronic modulation. This compound is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant scaffolds. Its well-defined reactivity profile makes it a preferred intermediate for targeted molecular synthesis.
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one structure
1184916-06-0 structure
Product name:2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
CAS No:1184916-06-0
MF:C10H12BrN5O
MW:298.139180183411
MDL:MFCD12405943
CID:4561783
PubChem ID:42609336

2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
    • 2-amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one
    • W14839
    • 6-bromo-2-imino-4-methyl-8-(propan-2-yl)-2,3,7,8-tetrahydropteridin-7-one
    • CS-0036304
    • AKOS037646574
    • AKOS015918592
    • MFCD12405943
    • AS-69659
    • 1184916-06-0
    • MDL: MFCD12405943
    • Inchi: 1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15)
    • InChI Key: KSEXJWDVOBFVRY-UHFFFAOYSA-N
    • SMILES: BrC1C(N(C2C(=C(C)N=C(N)N=2)N=1)C(C)C)=O

Computed Properties

  • Exact Mass: 297.02252g/mol
  • Monoisotopic Mass: 297.02252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.5
  • XLogP3: 1.5

2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM452003-1g
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 95%+
1g
$415 2023-11-23
eNovation Chemicals LLC
D761931-100mg
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 95%
100mg
$450 2024-06-06
Chemenu
CM452003-5g
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 95%+
5g
$1119 2023-11-23
TRC
A595188-5mg
2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
1184916-06-0
5mg
$ 70.00 2022-06-08
Aaron
AR00HF9G-100mg
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 97%
100mg
$424.00 2023-12-16
Aaron
AR00HF9G-250mg
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 97%
250mg
$816.00 2023-12-16
Aaron
AR00HF9G-500mg
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 97%
500mg
$1140.00 2023-12-16
A2B Chem LLC
AI11832-500mg
2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
1184916-06-0 97%
500mg
$1002.00 2024-04-20
1PlusChem
1P00HF14-1g
2-Amino-6-Bromo-8-Isopropyl-4-Methylpteridin-7(8H)-One
1184916-06-0 97%
1g
$1490.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106944-1g
2-Amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one
1184916-06-0 97%
1g
¥14313.00 2024-08-09

Additional information on 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one

Introduction to 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one (CAS No. 1184916-06-0)

2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one, identified by its Chemical Abstracts Service (CAS) number 1184916-06-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pteridine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and potential therapeutic applications. The structural features of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one, including its amino, bromo, and isopropyl substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The pteridine core of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a privileged structure in medicinal chemistry, often found in biologically active natural products and synthetic drugs. Its ability to interact with various biological targets makes it a versatile building block for designing novel therapeutic agents. Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of pteridine derivatives as candidates for treating a range of diseases, including cancer, inflammation, and neurological disorders.

In particular, the bromo substituent at the 6-position of the pteridine ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This property is exploited in synthetic chemistry to introduce additional functional groups, thereby diversifying the chemical library of potential drug candidates. The presence of an amino group at the 2-position further increases the reactivity of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one, allowing for further derivatization through condensation or coupling reactions.

Recent studies have demonstrated that derivatives of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one exhibit promising biological activities. For instance, modifications at the 4-methyl and 8-isopropyl positions have been shown to modulate enzyme inhibition and receptor binding affinity. These findings underscore the importance of structural optimization in enhancing the pharmacological properties of pteridine-based compounds. The ability to fine-tune these structural features makes 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one a valuable intermediate in the synthesis of novel therapeutic agents.

The synthesis of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one involves multi-step organic transformations, starting from readily available precursors such as pyrimidine derivatives. The bromination step at the 6-position is particularly critical and requires careful control to avoid side reactions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and selectivity in these transformations. These techniques not only enhance efficiency but also allow for greater flexibility in constructing complex pteridine scaffolds.

The pharmacological evaluation of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one has revealed intriguing biological profiles. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases and oxidative stress-related conditions. Additionally, its interaction with specific enzymes and receptors has been explored as a basis for developing treatments against infectious diseases and metabolic disorders.

The development of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one as a lead compound for drug discovery is an iterative process that involves both computational modeling and experimental validation. Virtual screening techniques have been used to predict binding affinities and identify potential targets for further investigation. Experimental validation through enzyme assays, cell-based assays, and animal models provides critical insights into the biological activity and pharmacokinetic properties of this compound.

The future prospects for 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one are promising, with ongoing research focused on optimizing its structure-function relationships. Advances in synthetic chemistry will continue to facilitate the generation of novel derivatives with enhanced therapeutic potential. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one (CAS No. 1184916-06) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a scaffold for drug discovery underscores its importance in developing novel therapeutic agents for treating various diseases. As research progresses, this compound is expected to contribute significantly to the advancement of medicine and healthcare.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.